molecular formula C18H31NO2S B14383789 4-tert-Butyl-N-octylbenzene-1-sulfonamide CAS No. 89784-43-0

4-tert-Butyl-N-octylbenzene-1-sulfonamide

Cat. No.: B14383789
CAS No.: 89784-43-0
M. Wt: 325.5 g/mol
InChI Key: RSLSDLMQLMZJRV-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-octylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a benzene ring substituted with a tert-butyl group and an octyl group, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-octylbenzene-1-sulfonamide typically involves the sulfonation of tert-butylbenzene followed by the introduction of the octylamine group. The general synthetic route can be summarized as follows:

    Sulfonation: tert-Butylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group, forming tert-butylbenzenesulfonyl chloride.

    Amidation: The tert-butylbenzenesulfonyl chloride is then reacted with octylamine under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and amidation steps.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-octylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tert-butyl and octyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the alkyl groups.

Scientific Research Applications

4-tert-Butyl-N-octylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-octylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group.

    N-octylbenzenesulfonamide: Similar structure but without the tert-butyl group.

    Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.

Uniqueness

4-tert-Butyl-N-octylbenzene-1-sulfonamide is unique due to the presence of both a tert-butyl group and an octyl group on the benzene ring, along with the sulfonamide functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89784-43-0

Molecular Formula

C18H31NO2S

Molecular Weight

325.5 g/mol

IUPAC Name

4-tert-butyl-N-octylbenzenesulfonamide

InChI

InChI=1S/C18H31NO2S/c1-5-6-7-8-9-10-15-19-22(20,21)17-13-11-16(12-14-17)18(2,3)4/h11-14,19H,5-10,15H2,1-4H3

InChI Key

RSLSDLMQLMZJRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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